Cyclooctanmethanol

Übersicht

Beschreibung

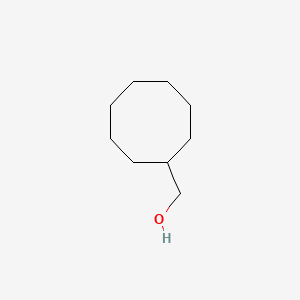

Cyclooctanemethanol, also known as C8MeOH, is an alcohol molecule composed of eight carbon atoms and one hydroxyl group. It is a colorless, volatile liquid with a sweet smell and a boiling point of 126°C. C8MeOH is one of the simplest cyclic alcohols, and is of interest to researchers due to its unique properties. Its uses range from being a solvent for organic reactions to being used as a reagent in the synthesis of pharmaceuticals. In

Wissenschaftliche Forschungsanwendungen

Hochsiedendes Lösungsmittel

Cyclooctanmethanol wird als hochsiedendes Lösungsmittel eingesetzt, da es aufgrund seiner Fähigkeit, bei erhöhten Temperaturen flüssig zu bleiben, eingesetzt werden kann . Diese Eigenschaft macht es ideal für Reaktionen, die höhere Temperaturen erfordern, ohne dass das Lösungsmittel verdampft. Es ist besonders nützlich bei Destillationsprozessen, bei denen die Trennung von Komponenten aufgrund ihrer Siedepunkte unerlässlich ist.

Wärmeübertragungsmittel

Im Bereich des Wärmemanagements dient this compound als effektives Wärmeübertragungsmittel . Seine thermische Stabilität und flüssige Phase bei hohen Temperaturen ermöglichen es, Wärme in Systemen wie Kühlkreisläufen in chemischen Reaktoren oder elektronischen Geräten effizient zu übertragen.

Basismaterialien für Kunststoffe und Lacke

This compound ist ein Vorläufer für die Herstellung von Basismaterialien für Kunststoffe und Lacke . Seine chemische Struktur kann modifiziert werden, um verschiedene Derivate zu produzieren, die die Bausteine bestimmter Kunststoffe und Lacke bilden und deren Eigenschaften wie Haltbarkeit und chemische Beständigkeit verbessern.

Synthese von Cyclooctancarbonsäure

Die Oxidation von this compound führt zur Bildung von Cyclooctancarbonsäure . Diese Säure ist ein wertvolles Zwischenprodukt in der organischen Synthese und wird verwendet, um durch weitere Reaktionen andere Chemikalien zu produzieren.

Herstellung von Nylon-8

Eine der wichtigsten Anwendungen von this compound ist die Herstellung von Nylon-8 . Es wird in Octahydro-2-oxo-1H-azonin (S-Aminooctansäurelactam) umgewandelt, das ein wichtiges Monomer für die Synthese dieser Art von Nylon ist, das in verschiedenen Textilien und technischen Materialien verwendet wird.

Löslichkeitsstudien

Aufgrund seiner Wasserlöslichkeit wird this compound häufig in Löslichkeitsstudien verwendet, um die Solvatationsdynamik cyclischer Verbindungen zu verstehen . Dies kann Einblicke in das Verhalten ähnlicher Verbindungen in biologischen Systemen oder industriellen Prozessen liefern.

Safety and Hazards

Cyclooctanemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

Cyclooctanemethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For example, cyclooctanemethanol can be oxidized by alcohol dehydrogenase to form cyclooctanone . Additionally, it may interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds.

Cellular Effects

Cyclooctanemethanol has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, cyclooctanemethanol may enhance or inhibit the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of cyclooctanemethanol involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, cyclooctanemethanol can inhibit the activity of certain oxidoreductases by competing with their natural substrates. This inhibition can lead to changes in the redox state of cells and affect various metabolic pathways . Additionally, cyclooctanemethanol may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclooctanemethanol can change over time due to its stability and degradation. Cyclooctanemethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that cyclooctanemethanol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of cyclooctanemethanol vary with different dosages in animal models. At low doses, cyclooctanemethanol may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, cyclooctanemethanol can cause toxic effects, including liver and kidney damage . These threshold effects are important for determining safe dosage levels for experimental studies and potential therapeutic applications.

Metabolic Pathways

Cyclooctanemethanol is involved in various metabolic pathways, including those related to lipid metabolism and oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, influencing their activity and affecting the overall metabolic flux . These interactions can lead to changes in metabolite levels and impact cellular energy balance.

Transport and Distribution

Within cells and tissues, cyclooctanemethanol is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, cyclooctanemethanol may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The distribution of cyclooctanemethanol within tissues can also influence its overall activity and function.

Subcellular Localization

Cyclooctanemethanol’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can interact with enzymes and other biomolecules . These interactions can affect the compound’s activity and function, leading to changes in cellular processes and metabolic pathways.

Eigenschaften

IUPAC Name |

cyclooctylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPBLHYKDKSZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189897 | |

| Record name | Cyclooctanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3637-63-6 | |

| Record name | Cyclooctanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics that dictate cyclooctanemethanol's activity on the nicotinic acetylcholine receptor?

A2: The research suggests that both the volume and length of cycloalkanemethanols play crucial roles in their interaction with the nAChR. [] The study reveals that the inhibitory effect on the open channel is lost when the volume of the compound exceeds approximately 340 ų. [] In contrast, the ability to enhance the apparent affinity of agonists appears to be dependent on a critical length of approximately 6.3 Å, which cyclooctanemethanol satisfies. [] Therefore, cyclooctanemethanol's specific volume and length allow it to interact with the nAChR in a way that both inhibits open channel activity and enhances agonist affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)